molecular formula C20H15N3O3 B12172799 N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12172799
M. Wt: 345.4 g/mol
InChI Key: XOYIXXOJKGFHKE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a furan ring, a quinazoline core, and a carboxamide group. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form the quinazoline coreThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and higher product yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid, dihydroquinazoline derivatives, and various substituted carboxamides .

Scientific Research Applications

N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor.

    Medicine: It exhibits promising anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in anticancer and antimicrobial effects. The molecular pathways involved include the inhibition of DNA synthesis and the disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of a furan ring, quinazoline core, and carboxamide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C20H15N3O3/c24-19(21-12-16-7-4-10-26-16)14-8-9-17-18(11-14)22-13-23(20(17)25)15-5-2-1-3-6-15/h1-11,13H,12H2,(H,21,24)

InChI Key

XOYIXXOJKGFHKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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